5-amino-3-ethyl-1-[6-(4-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile 5-amino-3-ethyl-1-[6-(4-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC0832429
InChI: InChI=1S/C17H16N6O/c1-3-14-13(9-18)17(19)23(22-14)15-8-16(21-10-20-15)24-12-6-4-11(2)5-7-12/h4-8,10H,3,19H2,1-2H3
SMILES: CCC1=NN(C(=C1C#N)N)C2=CC(=NC=N2)OC3=CC=C(C=C3)C
Molecular Formula: C17H16N6O
Molecular Weight: 320.3 g/mol

5-amino-3-ethyl-1-[6-(4-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile

CAS No.:

Cat. No.: VC0832429

Molecular Formula: C17H16N6O

Molecular Weight: 320.3 g/mol

* For research use only. Not for human or veterinary use.

5-amino-3-ethyl-1-[6-(4-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile -

Specification

Molecular Formula C17H16N6O
Molecular Weight 320.3 g/mol
IUPAC Name 5-amino-3-ethyl-1-[6-(4-methylphenoxy)pyrimidin-4-yl]pyrazole-4-carbonitrile
Standard InChI InChI=1S/C17H16N6O/c1-3-14-13(9-18)17(19)23(22-14)15-8-16(21-10-20-15)24-12-6-4-11(2)5-7-12/h4-8,10H,3,19H2,1-2H3
Standard InChI Key SZBRMCMTVRWUHE-UHFFFAOYSA-N
SMILES CCC1=NN(C(=C1C#N)N)C2=CC(=NC=N2)OC3=CC=C(C=C3)C
Canonical SMILES CCC1=NN(C(=C1C#N)N)C2=CC(=NC=N2)OC3=CC=C(C=C3)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator